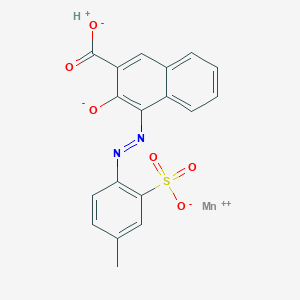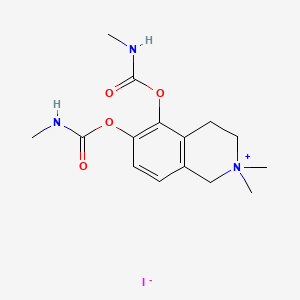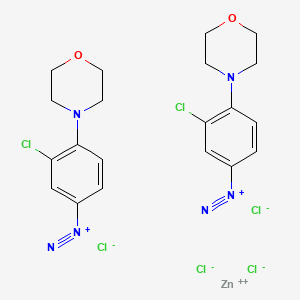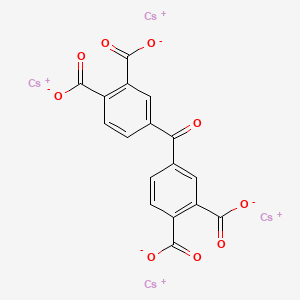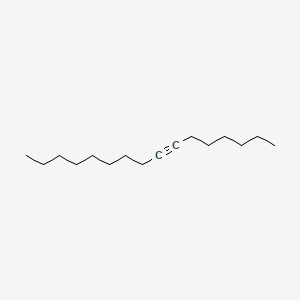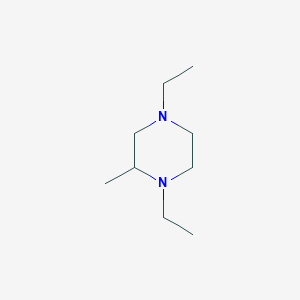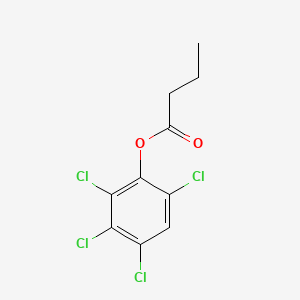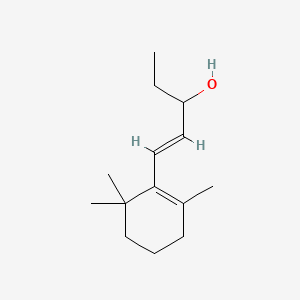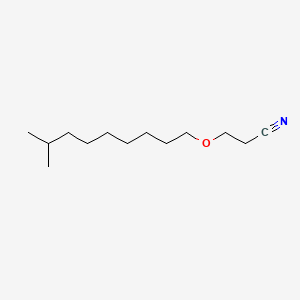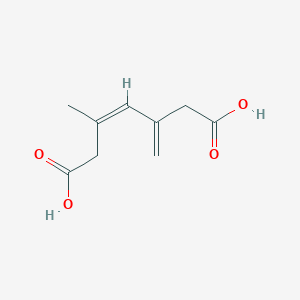
Penta-1,3-diene-2,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penta-1,3-diene-2,4-diyl diacetate: is an organic compound with the molecular formula C9H12O4 It is a derivative of penta-1,3-diene, where the hydrogen atoms at positions 2 and 4 are replaced by acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Penta-1,3-diene-2,4-diyl diacetate can be synthesized through the acetylation of penta-1,3-diene-2,4-diol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Penta-1,3-diene-2,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, yielding penta-1,3-diene-2,4-diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Diacids or other oxidized derivatives.
Reduction: Penta-1,3-diene-2,4-diol.
Substitution: Compounds with new functional groups replacing the acetate groups.
Scientific Research Applications
Chemistry: Penta-1,3-diene-2,4-diyl diacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: The compound’s derivatives have been studied for their potential antiviral and antibacterial activities. Research has shown that certain derivatives exhibit significant activity against pathogens like tobacco mosaic virus (TMV) and various bacteria .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer production .
Mechanism of Action
The mechanism of action of penta-1,3-diene-2,4-diyl diacetate and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives bind to the coat protein of TMV, inhibiting its ability to infect plants. This binding is facilitated by specific interactions between the compound and amino acid residues in the protein .
Comparison with Similar Compounds
Penta-1,3-diene: The parent compound, which lacks the acetate groups.
Penta-1,3-diene-2,4-diol: The diol form, which can be acetylated to form penta-1,3-diene-2,4-diyl diacetate.
Penta-1,4-diene-3-one oxime derivatives: These compounds have been studied for their antiviral and antibacterial activities
Uniqueness: this compound is unique due to its dual acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
85168-92-9 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(Z)-3-methyl-5-methylidenehept-3-enedioic acid |
InChI |
InChI=1S/C9H12O4/c1-6(4-8(10)11)3-7(2)5-9(12)13/h3H,1,4-5H2,2H3,(H,10,11)(H,12,13)/b7-3- |
InChI Key |
RMIPQXDTFKIELU-CLTKARDFSA-N |
Isomeric SMILES |
C/C(=C/C(=C)CC(=O)O)/CC(=O)O |
Canonical SMILES |
CC(=CC(=C)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


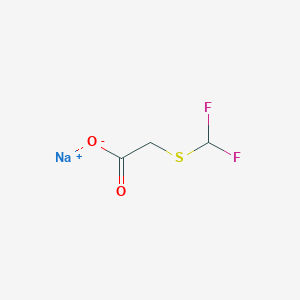

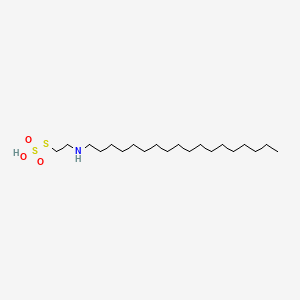
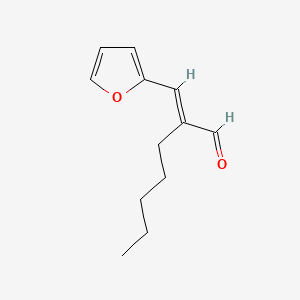
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
